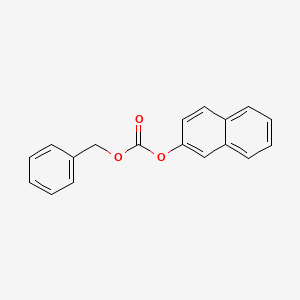

Benzyl naphthalen-2-yl carbonate

Description

Significance and Context within Advanced Organic Synthesis

The significance of Benzyl (B1604629) naphthalen-2-yl carbonate in advanced organic synthesis can be inferred from the well-established roles of its constituent functional groups. Organic carbonates are recognized for their utility as intermediates and reagents in a variety of chemical transformations. They are considered "green" reagents due to their low toxicity and biodegradability. rsc.orgresearchgate.netresearchgate.net The benzyl group is a common protecting group for alcohols and amines in multi-step syntheses, prized for its stability under a range of reaction conditions and its facile removal by hydrogenolysis. wenxuecity.comwikipedia.org The naphthalen-2-yl (or β-naphthyl) group, an electron-rich aromatic system, imparts unique electronic and steric properties to molecules and serves as a crucial building block for dyes, pharmaceuticals, and other functional materials. chemicalbook.comnbinno.comwikipedia.org

The combination of these three components in Benzyl naphthalen-2-yl carbonate suggests its potential as a versatile building block. It could serve as a precursor for the introduction of the naphthalen-2-yloxycarbonyl group or the benzyl group in the synthesis of complex organic molecules. The carbonate linkage itself can participate in various reactions, including transesterification and decarboxylation, offering pathways to diverse molecular architectures.

Historical Evolution of Carbonate Chemistry Relevant to this compound

The history of carbonate chemistry is intrinsically linked to the development of protecting group strategies in peptide synthesis. A pivotal moment was the introduction of benzyl chloroformate in the 1930s by Leonidas Zervas. wenxuecity.comwikipedia.org This reagent allowed for the introduction of the benzyloxycarbonyl (Cbz or Z) group to protect the amino terminus of amino acids, a breakthrough that enabled the controlled, stepwise synthesis of peptides, famously known as the Bergmann-Zervas method. wenxuecity.comwikipedia.org This development revolutionized peptide chemistry and laid the groundwork for the synthesis of complex biologically active peptides.

The synthesis of diaryl carbonates, structurally related to this compound, has traditionally relied on the use of phosgene (B1210022), a highly toxic reagent. google.comwikipedia.org This process involves the reaction of a phenolic compound with phosgene, often in a batch slurry process. google.com Concerns over the hazards of phosgene have driven the development of alternative, "phosgene-free" synthetic routes to organic carbonates, a major theme in modern carbonate chemistry. researchgate.netrsc.org These newer methods often utilize carbon dioxide as a C1 source, aligning with the principles of green chemistry. rsc.orgnih.govepa.gov

Current Research Frontiers and Theoretical Frameworks for Carbonate Compounds

Contemporary research in carbonate chemistry is largely focused on the development of sustainable and efficient synthetic methodologies. A significant frontier is the catalytic activation of carbon dioxide for the synthesis of both cyclic and acyclic organic carbonates. nih.govrsc.orgacs.org This approach not only utilizes a renewable and non-toxic C1 building block but also offers pathways to novel carbonate structures. rsc.org The direct synthesis of dialkyl carbonates from alcohols and CO2 is an area of active investigation, aiming to replace traditional phosgene-based methods. nih.gov

The versatility of organic carbonates as green reagents and solvents is another active area of exploration. rsc.orgresearchgate.netfrontiersin.org Their low toxicity and biodegradability make them attractive alternatives to more hazardous solvents in a variety of chemical processes. rsc.orgresearchgate.net Furthermore, the development of new catalytic systems for the transformation of organic carbonates, such as in transesterification and decarboxylative cross-coupling reactions, is expanding their synthetic utility.

The theoretical framework for understanding the reactivity of this compound draws upon the established principles of physical organic chemistry. The electron-donating nature of the naphthalen-2-yloxy group influences the electrophilicity of the carbonate carbonyl carbon. The stability of the benzyl cation makes the benzylic C-O bond susceptible to cleavage under certain conditions. These electronic and steric factors govern the compound's reactivity in potential applications, such as in palladium-catalyzed cross-coupling reactions or as a protecting group.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7107-60-0 |

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.302 g/mol |

| Density | 1.219 g/cm³ |

| Boiling Point | 447.4°C at 760 mmHg |

| Refractive Index | 1.634 |

| Flash Point | 169°C |

| Vapor Pressure | 3.36E-08 mmHg at 25°C |

Table 2: Comparative Physicochemical Properties of Related Carbonates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Benzyl phenyl carbonate | C₁₄H₁₂O₃ | 228.24 | A simpler structural analog, useful for comparative reactivity studies. fiveable.me |

| Benzyl 1-naphthyl carbonate | C₁₈H₁₄O₃ | 278.307 | A positional isomer, allowing for the study of steric and electronic effects of the naphthyl group position. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7107-60-0 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

benzyl naphthalen-2-yl carbonate |

InChI |

InChI=1S/C18H14O3/c19-18(20-13-14-6-2-1-3-7-14)21-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 |

InChI Key |

XEADQPXELJVMIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Naphthalen 2 Yl Carbonate

Established Synthetic Routes and Reaction Optimization

The formation of the carbonate linkage in Benzyl (B1604629) naphthalen-2-yl carbonate relies on the reaction between a benzyl-containing electrophile and a naphthalen-2-yl-containing nucleophile, or vice versa. Optimization of these routes often involves careful selection of reagents, catalysts, and reaction conditions to maximize yield and purity.

Esterification Approaches for Benzyl naphthalen-2-yl carbonate

A primary and direct method for synthesizing this compound is through an esterification-type reaction using a highly reactive carbonyl source like a chloroformate. This approach mirrors the synthesis of carbamates from chloroformates and amines. orgsyn.orgchemicalbook.com The synthesis can proceed via two main pathways:

Reaction of 2-Naphthol (B1666908) with Benzyl Chloroformate: In this route, 2-naphthol is typically deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine) to form the more nucleophilic naphthalen-2-olate. This intermediate then reacts with benzyl chloroformate, an electrophilic reagent, to displace the chloride and form the desired carbonate product. Toluene (B28343) is often used as a solvent, and the reaction may require heating to proceed to completion. orgsyn.org

Reaction of Benzyl Alcohol with 2-Naphthyl Chloroformate: An alternative, though less common route due to the typical commercial availability of reagents, involves the reaction of benzyl alcohol with 2-naphthyl chloroformate. Similar to the first pathway, benzyl alcohol would be activated by a base to form a benzyl alkoxide, which then attacks the chloroformate.

These methods are well-established for creating carbonate linkages due to the high reactivity of the chloroformate starting material.

Carbonate Exchange Reactions for this compound

Carbonate exchange, or transesterification, is a versatile method for synthesizing unsymmetrical carbonates from simpler, more accessible carbonate precursors like dimethyl carbonate (DMC) or diphenyl carbonate (DPC). organic-chemistry.org This process involves the substitution of the alcohol or phenol (B47542) groups on the starting carbonate with different ones, driven to completion typically by removing a volatile byproduct like methanol (B129727) or phenol. The synthesis of this compound via this route would likely require a two-step or a one-pot, two-step sequence catalyzed by either base, acid, or metal complexes. google.comrsc.org

Common catalysts for transesterification reactions include:

Basic Catalysts: Alkali carbonates (e.g., K₂CO₃) and lithium-based heterogeneous catalysts (e.g., Li/MCM-41) are effective. rsc.orgwhiterose.ac.uk

Organocatalysts: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for promoting transesterification under mild conditions. researchgate.net

Metal Catalysts: Tetranuclear zinc clusters and various titanium, zirconium, and lead compounds are known to catalyze these exchange reactions effectively. organic-chemistry.orggoogle.com

A plausible reaction pathway could involve the reaction of diphenyl carbonate first with benzyl alcohol to form an intermediate phenyl benzyl carbonate, followed by a second transesterification with 2-naphthol. Optimizing the stoichiometry and reaction conditions is crucial to favor the formation of the desired unsymmetrical product.

Carboxymethylation Techniques Utilizing Specific Catalysts

The synthesis of carbonates from carbon dioxide (CO₂) represents a green and atom-economical approach. While often applied to the synthesis of cyclic carbonates from epoxides, the principles can be extended to linear carbonates. uliege.benih.gov The direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol has been achieved using catalysts like cerium oxide (CeO₂) in the presence of a dehydrating agent such as 2-cyanopyridine. rsc.org

For an unsymmetrical carbonate like this compound, a direct, one-pot synthesis from CO₂, benzyl alcohol, and 2-naphthol is challenging due to the thermodynamic stability of CO₂ and the need to remove water to drive the reaction forward. The process would require a sophisticated catalytic system capable of activating both alcohols and CO₂ simultaneously. Research in this area focuses on developing bifunctional catalysts that can overcome these hurdles.

Light-Induced Synthesis Protocols for Unsymmetrical Carbonates

A novel approach for the synthesis of unsymmetrical carbonates involves using visible light as an energy source. A now-retracted study described a metal-free, light-induced method for producing unsymmetrical methyl aryl/alkyl carbonates from an alcohol, methanol, and carbon dioxide at ambient temperature and pressure. The proposed system utilized 1,1,3,3-tetramethyl guanidine (B92328) (TMG) as an organic base catalyst. In that study, the synthesis of a related compound, methyl naphthalen-2-yl carbonate, was reported. However, this article was later retracted by the authors, and the findings should be considered unreliable.

Catalysis in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound, particularly in carbonate exchange and CO₂-utilization routes. Homogeneous catalysts are often preferred for their high activity and selectivity under mild conditions.

Homogeneous Catalysis for Carbonate Formation

Homogeneous catalysts operate in the same phase as the reactants, allowing for high accessibility to the active sites and often leading to superior performance in terms of reaction rates and selectivity.

Various classes of homogeneous catalysts are applicable to the synthesis of carbonates:

Organocatalysts: This metal-free category has gained significant traction. N-Heterocyclic carbenes (NHCs), quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), and various pyridinium (B92312) salts are effective for both transesterification and the synthesis of carbonates from CO₂ and epoxides. researchgate.netrsc.orgrsc.org For instance, NHCs can activate alcohols, enhancing their nucleophilicity for acyl transfer reactions with esters. organic-chemistry.org

Metal-Based Catalysts: Soluble metal complexes are widely used. Palladium-NHC precatalysts have been employed in reactions involving the activation of esters. acs.orgacs.org Furthermore, zinc-cluster complexes have demonstrated high efficacy for transesterification under mild conditions. organic-chemistry.org For syntheses involving CO₂, binary systems such as an Al(III) aminotriphenolate complex combined with a base have been developed for the formation of cyclic carbonates. nih.govresearchgate.net

The choice of catalyst is dictated by the specific synthetic route. For transesterification, a simple base or a more sophisticated NHC or zinc catalyst could be employed. For routes involving CO₂, bifunctional catalysts or multi-component systems are generally required. acs.org

Heterogeneous Catalysis (e.g., Sodium Aluminate)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and product purification. Sodium aluminate (NaAlO₂), a readily available and inexpensive solid base, has demonstrated catalytic activity in various transesterification reactions, suggesting its potential applicability in the synthesis of this compound.

While direct studies on the use of sodium aluminate for the synthesis of this compound are not prevalent in the literature, its effectiveness in related transformations provides a strong basis for its consideration. For instance, sodium aluminate has been successfully employed as a heterogeneous catalyst for the production of biodiesel through the transesterification of triglycerides. In this context, the catalyst's basic sites are crucial for the activation of the alcohol, facilitating its nucleophilic attack on the ester carbonyl group.

Furthermore, sodium aluminate has been used to promote hydrotalcites as highly basic catalysts for the synthesis of glycerol (B35011) carbonate from glycerol and dimethyl carbonate. This demonstrates its role in facilitating carbonate synthesis through a transesterification pathway. The proposed mechanism would likely involve the activation of 2-naphthol by the basic sites of the sodium aluminate catalyst, enhancing its nucleophilicity towards a suitable benzyl-containing electrophile, such as benzyl chloroformate or dibenzyl carbonate.

Table 1: Potential Application of Sodium Aluminate in this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Potential Advantages |

| 2-Naphthol | Benzyl chloroformate | Sodium Aluminate | Heterogeneous, easy separation, reusable |

| 2-Naphthol | Dibenzyl carbonate | Sodium Aluminate | Avoids corrosive byproducts |

Organocatalytic Approaches in Carbonate Derivatization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of carbonate synthesis, N-Heterocyclic Carbenes (NHCs) have shown significant promise as effective catalysts for transesterification reactions.

A study on the synthesis of dimethyl carbonate via the transesterification of ethylene (B1197577) carbonate with methanol demonstrated the high efficiency of NHC catalysts under mild reaction conditions. rsc.org This suggests that a similar organocatalytic approach could be applied to the synthesis of this compound. The reaction would likely proceed through the nucleophilic attack of the NHC on a suitable carbonyl source, such as dibenzyl carbonate or even a mixed carbonate derived from benzyl alcohol, to form a reactive intermediate. This intermediate would then be susceptible to attack by 2-naphthol to yield the desired product and regenerate the catalyst.

The versatility of organocatalysis allows for the fine-tuning of the catalyst structure to optimize reactivity and selectivity. Various organocatalysts, including guanidines, amidines, and phosphazenes, have been explored for their basicity and ability to promote carbonate synthesis. The application of such catalysts could provide a mild and efficient route to this compound, avoiding the use of potentially toxic and expensive metal catalysts.

Transition Metal-Mediated Syntheses (e.g., Palladium-Catalyzed)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, renowned for their high efficiency and functional group tolerance. Several palladium-catalyzed methods have been developed for the synthesis of carbonates and related compounds, which can be adapted for the preparation of this compound.

One relevant approach is the palladium-catalyzed decarboxylative carbonylative transformation of benzyl aryl carbonates to form aryl 2-arylacetates. nih.gov While the final product is different, this reaction demonstrates the ability of a palladium catalyst to activate a benzyl carbonate moiety. A related strategy could involve the palladium-catalyzed carbonylation of 2-naphthol in the presence of benzyl alcohol.

Another pertinent example is the palladium-catalyzed synthesis of N-aryl carbamates, where alcohols are used as nucleophiles in the cross-coupling of aryl chlorides and triflates with sodium cyanate. organic-chemistry.org This methodology could potentially be adapted by using 2-naphthyl triflate and benzyl alcohol as coupling partners in the presence of a suitable palladium catalyst and a carbonyl source. Research has also shown that phenyl benzyl carbonate can function efficiently in palladium-catalyzed N-acylation reactions, highlighting the compatibility of such carbonate structures in these catalytic systems.

Table 2: Key Parameters in Palladium-Catalyzed Carbonate Synthesis

| Parameter | Description | Relevance to this compound Synthesis |

| Palladium Precursor | e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂ | Influences catalyst activation and reaction efficiency. |

| Ligand | e.g., dppp, Xantphos | Crucial for catalyst stability, selectivity, and reactivity. |

| Base | e.g., K₂CO₃, Cs₂CO₃ | Essential for deprotonation of the nucleophile (2-naphthol). |

| Solvent | e.g., Dioxane, o-xylene | Affects solubility of reactants and catalyst, and can influence reaction rate. |

| Carbonyl Source | e.g., CO gas, Benzyl chloroformate | Provides the carbonyl moiety for the carbonate linkage. |

The development of a palladium-catalyzed synthesis of this compound would offer a versatile and efficient route, likely proceeding under mild conditions with high yields.

Advanced Synthetic Techniques for this compound

To further enhance the efficiency and sustainability of chemical synthesis, advanced techniques such as microwave-assisted synthesis, continuous-flow methodologies, and solvent-free reactions are increasingly being explored.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to significantly reduce reaction times, increase product yields, and improve reaction selectivity. The application of microwave irradiation to the synthesis of this compound could offer substantial improvements over conventional heating methods.

While specific literature on the microwave-assisted synthesis of this particular carbonate is limited, studies on related reactions provide valuable insights. For example, the microwave-assisted synthesis of various heterocyclic compounds and N-alkylated benzotriazoles has demonstrated rate accelerations and higher yields compared to thermal methods. nih.govnih.gov The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of synthesizing this compound, a potential microwave-assisted protocol could involve the reaction of 2-naphthol with benzyl chloroformate in the presence of a base. The optimization of such a reaction would involve screening various parameters as outlined in the table below.

Table 3: Parameters for Microwave-Assisted Synthesis Optimization

| Parameter | Variables to be Optimized | Expected Outcome |

| Microwave Power | 100 - 300 W | Control over reaction rate and prevention of side reactions. |

| Reaction Time | 5 - 30 minutes | Significant reduction compared to conventional heating. |

| Solvent | High-boiling polar solvents (e.g., DMF, DMSO) | Efficient absorption of microwave energy. |

| Base | K₂CO₃, Et₃N | Effective neutralization of HCl byproduct. |

The rapid heating and precise temperature control afforded by microwave synthesis could lead to a more efficient and cleaner synthesis of this compound.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a transformative technology in chemical manufacturing, offering enhanced safety, scalability, and process control compared to traditional batch processing. The application of continuous-flow methodologies to the synthesis of this compound could provide a scalable and efficient production route.

Research on the continuous-flow synthesis of cyclic organic carbonates and phthalimides has demonstrated the advantages of this technology, including improved reaction times, yields, and safety profiles, particularly when handling hazardous reagents like carbon monoxide. acs.orgrsc.org A potential continuous-flow process for this compound could involve pumping a solution of 2-naphthol and a suitable base through a heated reactor coil, where it would then be mixed with a stream of benzyl chloroformate or another carbonylating agent.

Table 4: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Scalability | Difficult to scale up | Easily scalable by extending run time |

| Heat & Mass Transfer | Often inefficient | Highly efficient |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced safety |

| Process Control | Limited | Precise control over parameters |

The implementation of a continuous-flow process would enable the safe, efficient, and scalable production of this compound, making it an attractive approach for industrial applications.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. The synthesis of this compound under solvent-free conditions represents a highly desirable and sustainable approach.

A patent describing the solvent-free synthesis of the related compound, benzyl-2-naphthyl ether, from 2-naphthol and benzyl chloride provides a strong precedent for the feasibility of a similar approach for the target carbonate. This reaction is carried out by heating the neat reactants in the presence of a base. Similarly, the synthesis of this compound could potentially be achieved by reacting 2-naphthol with benzyl chloroformate or dibenzyl carbonate under solvent-free conditions, possibly with the aid of a solid-supported catalyst or by simply heating the neat mixture.

Research on the solvent-free synthesis of benzothiazolium salts has also demonstrated the viability of conducting reactions without a solvent, often leading to simpler work-up procedures and reduced waste. researchgate.net The development of a solvent-free protocol for this compound would represent a significant advancement in the sustainable synthesis of this valuable chemical intermediate.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, a framework designed to minimize the environmental impact of chemical processes. pcc.eunih.gov This philosophy encourages the design of products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, applying these principles involves focusing on maximizing the incorporation of all starting materials into the final product, utilizing safer solvents, and integrating renewable resources, including waste carbon dioxide (CO₂).

Atom Economy and Waste Prevention in Carbonate Synthesis

Waste prevention is the foundational principle of green chemistry, positing that it is better to prevent waste than to treat it after it has been created. pcc.euacs.org In chemical synthesis, a key metric for evaluating waste is atom economy, a concept developed by Barry Trost. acs.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com

Calculation of Percent Atom Economy:

[Source: 16, 20]

Reactions with high atom economy, such as additions and rearrangements, are considered environmentally preferable because they minimize the generation of by-products. rsc.org In contrast, substitution and elimination reactions are often inherently less atom-economical. rsc.org

For the synthesis of carbonates, traditional methods often employ highly toxic reagents like phosgene (B1210022), leading to poor atom economy and significant waste. A greener alternative is the transesterification or carbonate interchange reaction, for instance, using dimethyl carbonate (DMC) with benzyl alcohol and naphthalen-2-ol. acs.org While this improves safety by avoiding phosgene, the most atom-economical routes utilize CO₂ directly. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a prime example of a 100% atom-economical reaction, where all atoms of the reactants are incorporated into the product. bohrium.comresearchgate.netbohrium.com

| Synthetic Route for Carbonates | Generic Reaction | Theoretical Atom Economy | Key Environmental Considerations |

|---|---|---|---|

| Phosgene-based Synthesis | ROH + R'OH + COCl₂ → ROC(O)OR' + 2HCl | Low | Uses highly toxic phosgene; generates stoichiometric HCl waste. |

| Dimethyl Carbonate (DMC) Transesterification | ROH + R'OH + CH₃OC(O)OCH₃ → ROC(O)OR' + 2CH₃OH | Moderate | Avoids phosgene; generates methanol as a by-product, which can potentially be recycled. rsc.org |

| Direct Synthesis from CO₂ and Alcohols | ROH + R'OH + CO₂ → ROC(O)OR' + H₂O | High | Utilizes CO₂ as a C1 source; water is the only by-product. researchgate.net |

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled, significantly reducing waste. pcc.eulangholmandcanonbieschools.dumgal.sch.uk Therefore, developing catalytic processes for the direct synthesis of this compound from benzyl alcohol, naphthalen-2-ol, and CO₂ represents a primary goal for a truly green process.

Utilization of Eco-Friendly Solvents (e.g., Propylene (B89431) Carbonate)

Solvents account for a significant portion of the mass waste in chemical processes and are a major area of concern for environmental and safety reasons. researchgate.net Green chemistry promotes the use of safer, non-toxic, and biodegradable solvents, or eliminating their use altogether. pcc.eu Propylene carbonate (PC) has emerged as a promising green solvent alternative to traditional polar aprotic solvents like dichloromethane, acetonitrile, and dimethylformamide (DMF). researchgate.net

Propylene carbonate is valued for its favorable physicochemical properties: it is a colorless liquid with a high boiling point, low vapor pressure, low toxicity, and is biodegradable. researchgate.netchemicalbook.com Crucially, PC can be synthesized via a 100% atom-economical reaction between propylene oxide and carbon dioxide, further enhancing its green credentials. researchgate.net Its high polarity makes it suitable for a wide range of organic reactions, including metal-catalyzed syntheses that could be employed for carbonate formation. researchgate.net The use of PC as a reaction medium for the synthesis of this compound would align with the principles of designing safer chemical processes and reducing pollution. chemicalbook.com

| Property | Propylene Carbonate (PC) | Dichloromethane (DCM) | Dimethylformamide (DMF) |

|---|---|---|---|

| Source | Can be from CO₂ and propylene oxide researchgate.net | Petrochemical | Petrochemical |

| Boiling Point | 242 °C | 39.6 °C | 153 °C |

| Toxicity Profile | Low toxicity, non-corrosive researchgate.netchemicalbook.com | Suspected carcinogen, toxic | Toxic, reproductive hazard |

| Biodegradability | Biodegradable researchgate.net | Persistent | Slowly biodegradable |

| Vapor Pressure | Low researchgate.net | High | Moderate |

Renewable Feedstock Integration and CO₂ Utilization

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks whenever technically and economically practicable. pcc.eu This involves shifting from a petrochemical-based economy to one that utilizes biomass and other renewable carbon sources. nih.gov For the synthesis of this compound, this principle applies to its precursors: benzyl alcohol, naphthalen-2-ol, and the carbonyl source.

Benzyl Alcohol from Renewable Sources: Traditionally produced from petroleum-derived toluene, benzyl alcohol can now be synthesized from renewable resources. wikipedia.orggloballcadataaccess.org Research has demonstrated the de novo biosynthesis of benzyl alcohol directly from glucose using engineered Escherichia coli. nih.gov This biocatalytic approach operates under mild conditions and avoids the hazardous reagents used in traditional industrial processes. nih.gov

Naphthalen-2-ol from Renewable Sources: While many naphthalenes are still derived from fossil fuels, the broader goal is to produce aromatic platform chemicals from renewable feedstocks like lignocellulosic biomass. Lignin, a complex aromatic polymer found in wood and agricultural residues, is a promising source for various aromatic compounds, although the selective synthesis of specific molecules like naphthalen-2-ol remains a complex challenge. Electrophilic cyclization of appropriate precursors derived from biomass is one potential synthetic route. nih.gov

Mechanistic Investigations of Reactions Involving Benzyl Naphthalen 2 Yl Carbonate

Reaction Pathway Elucidation

The elucidation of reaction pathways for Benzyl (B1604629) naphthalen-2-yl carbonate involves a careful examination of substrate structure, reagent properties, and reaction conditions to determine the most likely sequence of bond-breaking and bond-forming events.

The benzylic carbon in Benzyl naphthalen-2-yl carbonate is a primary site for nucleophilic attack. This position is unique because it can support both SN1 and SN2 reaction mechanisms, with the operative pathway being highly dependent on the reaction conditions. youtube.comkhanacademy.org

SN1 Mechanism: An SN1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step process initiated by the rate-determining departure of the naphthalen-2-yloxycarbonate leaving group to form a resonance-stabilized benzylic carbocation. masterorganicchemistry.comyoutube.com This intermediate is particularly stable due to the delocalization of the positive charge across the adjacent phenyl ring. stackexchange.com The reaction is favored by polar protic solvents, which can solvate and stabilize both the carbocation intermediate and the departing leaving group, and by weaker nucleophiles. youtube.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

SN2 Mechanism: An SN2 (Substitution Nucleophilic Bimolecular) pathway is a single, concerted step where the nucleophile attacks the benzylic carbon from the backside as the leaving group departs. youtube.comyoutube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org While the substrate is a primary benzylic carbonate, SN2 reactions are highly viable. youtube.com Benzylic halides and related substrates are excellent candidates for SN2 reactions, often proceeding rapidly. libretexts.org

Direct research on pericyclic reactions involving this compound is not extensively documented in scientific literature. Pericyclic reactions are concerted processes that proceed through a cyclic transition state, such as cycloadditions or sigmatropic rearrangements. While the carbonate structure itself does not typically participate in common pericyclic transformations, analogous systems offer insights. For instance, photochemical studies of benzylallene show it undergoes ring-closing reactions to form naphthalene (B1677914), a process involving complex rearrangements that may have pericyclic attributes. nih.gov However, drawing a direct analogy to the ground-state reactivity of this compound is speculative without further experimental evidence.

Beyond ionic pathways, reactions involving this compound can also proceed through radical intermediates, particularly under thermal or photochemical conditions. The bond between the benzylic carbon and the carbonate oxygen can undergo homolytic cleavage to generate a resonance-stabilized benzyl radical and a naphthalen-2-yloxycarbonyl radical. The benzyl radical is relatively stable due to the delocalization of the unpaired electron into the aromatic ring. Evidence from related compounds, such as the photochemical excitation of benzylallene which yields a benzyl radical as a primary product, supports the feasibility of this pathway. nih.gov Such radical pathways would lead to a different set of products than those observed from nucleophilic substitution.

The absorption of ultraviolet (UV) light can promote this compound to an electronically excited state, opening up reaction channels that are inaccessible under thermal conditions. The photochemistry of related aromatic systems provides a framework for predicting potential transformations. Studies on benzylallene have demonstrated that UV photoexcitation can lead to a variety of products, including radicals (benzylallenyl and benzyl radicals) and C10H8 isomers like 1,2-dihydronaphthalene (B1214177) and naphthalene itself. nih.gov The reaction proceeds through the formation of intermediates on the excited state potential energy surface. nih.gov By analogy, irradiating this compound could lead to bond cleavage, decarboxylation, and complex molecular rearrangements, potentially yielding products like benzyl radicals, naphthoxyl radicals, toluene (B28343), and naphthalene.

Kinetic Studies and Reaction Rate Analysis

Kinetic analysis provides quantitative data on reaction speeds and the factors that influence them, offering deep insights into reaction mechanisms.

Kinetic studies on the nucleophile-promoted hydrolysis of benzyl aryl carbonates have been performed to quantify the effect of the benzyl group. nih.gov Rate constants for the hydrolysis were determined under pseudo-first-order conditions. nih.gov The data clearly show that the benzyl group results in a significant rate enhancement compared to non-benzylic analogues, underscoring the stabilization of the transition state. nih.gov

| Nucleophile | Rate Constant (k, s⁻¹) | Relative Acceleration Factor (vs. Isobutyl Phenyl Carbonate) |

|---|---|---|

| DABCO | 1.6 × 10⁻³ | 16-fold |

| DMAP | 2.8 × 10⁻³ | Data not available for direct comparison |

Activation parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, further characterize the transition state. For example, kinetic studies of the SN2 benzylation of adenine (B156593) revealed that the formation of the major product is guided by a less negative activation entropy, which overcomes a higher activation enthalpy. nih.govresearchgate.net In a different system involving the palladium-catalyzed carbonylation of benzyl carbonates, an Eyring analysis determined the activation parameters for the reaction, providing insight into the turnover-limiting step. researchgate.net A large negative entropy of activation often suggests a highly ordered, associative transition state, which is characteristic of an SN2 or concerted mechanism. arkat-usa.org

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K or e.u.) | ΔG‡ (kcal/mol) | Source |

|---|---|---|---|---|

| Pd-catalyzed Carbonylation of Benzyl Carbonate | 17.8 | -27.5 | 28.6 (at 120 °C) | researchgate.net |

| Benzylation of Adenine (N9-adduct formation) | Data not specified | Data not specified | ~20.8 (87 kJ/mol) | nih.govresearchgate.net |

Influence of Reaction Parameters on Reaction Kinetics

The kinetics of reactions involving carbonate compounds, and specifically benzyl esters, are highly sensitive to a variety of reaction parameters. These include the choice of solvent, the nature and concentration of any catalysts or bases used, and the reaction temperature. While direct kinetic studies on this compound are not extensively detailed in the literature, the behavior of analogous systems provides significant insight into how these factors would likely influence its reactivity.

Solvent Effects: The solvent plays a critical role in stabilizing reactants, intermediates, and transition states, thereby influencing reaction rates. In reactions involving benzylamines and carbon dioxide to form carbamates, the solvent's hydrogen bonding capacity is a key determinant of the product distribution. mdpi.com For instance, in protic solvents like methanol (B129727), a mixture of ammonium (B1175870) carbamate (B1207046) and ammonium methylcarbonate (B8334205) is formed. mdpi.com In contrast, strong hydrogen-bonding (protophilic) solvents such as DMSO and DMF can stabilize the carbamic acid intermediate, leading to its exclusive formation. mdpi.com For the synthesis of benzyl phosphonates, polyethylene (B3416737) glycol (PEG-400) has been used as a benign and recyclable solvent, facilitating smooth reaction progress at room temperature. researchgate.net The choice of solvent can also dramatically affect reaction outcomes in catalyzed reactions. For example, in the Pd-catalyzed N-acylation of sulfoximines with phenyl benzoate, ether solvents like 1,4-dioxane (B91453) were found to be superior to others, yielding the desired product in significantly higher yields. rsc.org

Influence of Catalysts and Bases: The rate and selectivity of reactions involving benzyl carbonates are often profoundly affected by the presence of catalysts and bases. In the synthesis of benzyl acetate (B1210297) from benzyl alcohol and acetic acid, concentrated sulfuric acid is a common catalyst, and its dosage is a critical parameter to optimize. researchgate.net In Pd-catalyzed N-acylation reactions, the choice of base can be as crucial as the choice of solvent or catalyst. A screening of various bases (Na2CO3, Cs2CO3, K3PO4, tBuOK, and tBuONa) showed that cesium carbonate (Cs2CO3) was optimal, leading to a 92% yield of the N-acylated product under specific conditions. rsc.org Similarly, in the benzylation of adenine, the reaction is conducted under basic conditions to form the more nucleophilic adeninate anion, which then reacts with benzyl chloride. nih.gov The catalytic system itself is a major factor; for instance, in the transesterification of dimethyl carbonate with phenol (B47542), PbO/MgO and PbO/ZrO2 catalysts showed high activity due to a greater number of Lewis acid sites. mdpi.com

Temperature and Pressure Effects: Temperature is a fundamental parameter controlling reaction kinetics, with higher temperatures generally leading to faster rates, as described by the Arrhenius equation. In the synthesis of cyclic carbonates from epoxides and carbon dioxide, the reaction proceeds efficiently at temperatures between 22-100 °C. researchgate.net Studies on the synthesis of benzyl acetate have shown that increasing the temperature to an optimal point can maximize the esterification rate. researchgate.net Furthermore, kinetic studies on the benzylation of naphthalene derivatives have been conducted at various temperatures (e.g., 65, 70, and 75°C) to determine activation parameters. researchgate.net Pressure can also be a significant factor, particularly in reactions involving gases like carbon dioxide. For cyclic carbonate synthesis, increasing CO2 pressure generally increases the reaction rate up to a certain point by enhancing CO2 concentration in the reaction mixture. researchgate.net

The table below summarizes the effect of various parameters on related reactions, which can be extrapolated to predict their influence on reactions involving this compound.

| Parameter | Effect on Reaction Kinetics | Example Reaction |

| Solvent | Can stabilize intermediates and influence product distribution. Ether solvents found to be superior for certain Pd-catalyzed acylations. rsc.org | Pd-catalyzed N-acylation of sulfoximines rsc.org |

| Base | Choice of base (e.g., Cs2CO3) can dramatically increase product yield. rsc.org | N-acylation of diphenyl sulfoximine (B86345) rsc.org |

| Catalyst | Lewis acidity and dispersion of catalysts like PbO/MgO can enhance transesterification activity. mdpi.com | Transesterification of dimethyl carbonate mdpi.com |

| Temperature | Higher temperatures generally increase reaction rates, but optimization is needed to avoid side reactions. researchgate.net | Benzyl acetate synthesis researchgate.net |

| Pressure | Increased pressure of gaseous reactants like CO2 can enhance reaction rates up to a saturation point. researchgate.net | Cyclic carbonate synthesis from epoxides researchgate.net |

Transition State Characterization and Analysis

In the benzylation of adenine, for example, kinetic studies revealed that the formation of the major N9-benzyladenine product is guided by the entropy of the transition state. nih.gov Although the formation of the N9-adduct has a higher activation enthalpy by 7 kJ mol⁻¹, this is offset by a less negative activation entropy, demonstrating a delicate entropy-enthalpy compensation in the transition state. nih.gov This suggests that steric and conformational factors in the transition state are critical for determining the regioselectivity of the reaction. nih.gov

Computational studies, often using Density Functional Theory (DFT), are powerful tools for elucidating transition state structures. In the reaction of a cerium benzyl complex with methyl halides, DFT calculations revealed that the reaction does not proceed through a classic four-center σ-bond metathesis transition state. Instead, a lower energy pathway was found, involving a haptotropic shift of the cyclopentadienyl (B1206354) ligands. In this transition state, the para-carbon of the benzyl group's benzene (B151609) ring attaches to the cerium center, while the methylene (B1212753) fragment attacks the methyl halide. rsc.org This mechanism is classified as an associative interchange process. rsc.org

For transesterification reactions, such as those used to synthesize diphenyl carbonate, the mechanism on catalyst surfaces like MoO3 involves specific transition states. The reaction proceeds through the adsorption of reactants onto the catalyst surface, followed by a series of steps involving nucleophilic attack, leading to the formation of an intermediate which then decomposes to products. mdpi.com The geometry and energy of these transition states are influenced by the electronic properties and structure of the catalyst. mdpi.com These examples highlight that the transition states in reactions involving benzyl carbonate moieties can be complex, influenced by factors such as substrate geometry, solvent effects, and the nature of the catalyst.

Identification and Characterization of Reaction Intermediates

In reactions involving benzyl groups, a variety of intermediates can be formed. For instance, in the benzylation of naphthalene with benzyl alcohol over a Nafion-silica composite catalyst, dibenzyl ether was identified as a key reaction intermediate. researchgate.net This ether is formed from the self-condensation of benzyl alcohol and can itself act as a benzylating agent, albeit a weaker one. researchgate.net The formation and consumption of such intermediates are often monitored using techniques like gas chromatography-mass spectrometry (GC-MS) over the course of the reaction. researchgate.net

Palladium-catalyzed reactions, which could be employed for transformations of this compound, often proceed through well-defined organometallic intermediates. In a proposed mechanism for the N-acylation of sulfoximines with esters, the catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst to the ester's C(acyl)–O bond, forming an acylpalladium complex (Intermediate A). rsc.org Subsequent transmetalation with the deprotonated sulfoximine leads to another intermediate (Intermediate B), which then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org

In other synthetic routes, reactive intermediates are generated in situ to drive the reaction forward. The synthesis of 2-benzylbenzofuran derivatives from nitroalkenes involves the initial reduction of the nitro group, followed by a Nef reaction, which proceeds through nitronate and other reactive intermediates before cyclizing to the final product. researchgate.net Similarly, the synthesis of certain nitrogen-containing heterocyclic compounds involves the formation of reactive intermediates like N-(1H-indol-2-yl)-acetamide and 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde. researchgate.net The structures of these intermediates and final products are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. researchgate.net The study of such intermediates provides a roadmap for understanding how a starting material like this compound might be transformed under various reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl Naphthalen 2 Yl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Benzyl (B1604629) naphthalen-2-yl carbonate, a detailed analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, supported by two-dimensional techniques, provides unambiguous evidence for its molecular framework.

Detailed ¹H and ¹³C NMR Chemical Shift Assignment and Coupling Patterns

The ¹H and ¹³C NMR spectra of Benzyl naphthalen-2-yl carbonate are predicted based on established chemical shift values for its constituent functional groups—the benzyl moiety, the carbonate linker, and the naphthalen-2-yl group.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the benzylic protons and the aromatic protons of the phenyl and naphthyl rings.

The benzylic methylene (B1212753) protons (-CH₂-) are expected to appear as a sharp singlet at approximately 5.3-5.4 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom of the carbonate group.

The five protons of the phenyl ring are anticipated to resonate in the region of 7.3-7.5 ppm, likely as a complex multiplet.

The seven protons of the naphthalen-2-yl group will produce a series of signals in the aromatic region, typically between 7.2 and 8.0 ppm. The substitution at the C2 position leads to a complex splitting pattern, with distinct signals for H-1, H-3, and the protons on the unsubstituted ring (H-4 to H-8).

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

The carbonate carbonyl carbon (C=O) is the most downfield signal, expected in the range of 152-154 ppm.

The benzylic carbon (-CH₂-) is predicted to appear around 70-71 ppm.

The aromatic carbons of the benzyl and naphthalen-2-yl rings will resonate between approximately 118 and 148 ppm. The carbon attached to the carbonate oxygen on the naphthalene (B1677914) ring (C-2) is expected to be significantly downfield compared to the other naphthyl carbons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Benzylic CH₂ | 5.35 | s (singlet) |

| Phenyl H | 7.30 - 7.50 | m (multiplet) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonate) | 153.5 |

| Benzylic CH₂ | 70.5 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the predicted assignments and establish the precise connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be instrumental in tracing the connectivity within the phenyl ring and, separately, within the naphthalen-2-yl ring system, helping to assign the specific aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations expected for this compound would include:

A correlation from the benzylic protons (-CH₂-) to the carbonate carbonyl carbon (C=O), confirming the benzyl-oxygen-carbonyl linkage.

Correlations from the naphthalenyl protons (specifically H-1 and H-3) to the carbonate carbonyl carbon, confirming the naphthyl-oxygen-carbonyl linkage.

Correlations from the benzylic protons to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It would show correlations between the benzylic protons and the ortho-protons of the phenyl ring, confirming their spatial proximity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the confirmation of the molecular weight and elucidation of the structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₈H₁₄O₃, the calculated exact mass is 278.0943 Da. chemnet.com An experimental HRMS measurement would be expected to yield a value that matches this calculated mass to within a few parts per million, providing strong evidence for the correct molecular formula.

Fragmentation Pattern Analysis and Structural Derivation

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. The major fragmentation pathways for this compound are predicted to be:

Formation of the Benzyl Cation: The most prominent fragmentation is the cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds. nih.gov

Formation of the Naphthyloxycarbonylium Ion: Cleavage on the other side of the carbonate could lead to a naphthyloxycarbonylium ion or subsequent fragments.

Loss of Carbon Dioxide: A common fragmentation pathway for carbonates is the loss of a neutral CO₂ molecule (44 Da), which would lead to a fragment ion corresponding to benzyl 2-naphthyl ether at m/z 234. nih.gov

Formation of the Tropylium (B1234903) Ion: The benzyl cation (m/z 91) can rearrange to the even more stable tropylium cation, which is a common observation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 278 | Molecular Ion [M]⁺ | [C₁₈H₁₄O₃]⁺ |

| 234 | [M - CO₂]⁺ | [C₁₇H₁₄O]⁺ |

| 143 | Naphthalen-2-ol cation | [C₁₀H₇O]⁺ |

| 128 | Naphthalene cation | [C₁₀H₈]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonate C=O stretch , expected in the region of 1760-1780 cm⁻¹ . Other key absorptions include:

Asymmetric C-O-C stretching: Two distinct bands are expected around 1200-1300 cm⁻¹ .

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H stretching: Signals from the benzylic -CH₂- group appearing just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹).

Aromatic C=C stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For this molecule:

The symmetric stretching of the carbonate group , which is often weak in the IR spectrum, would show a characteristic band around 1070-1100 cm⁻¹ . mdpi.comresearchgate.net

The aromatic ring stretching modes of both the phenyl and naphthalenyl groups would be strong due to the high polarizability of the π-electron systems.

The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Characteristic Functional Group Frequencies and Band Assignments

Analysis of this compound using Fourier-transform infrared (FT-IR) spectroscopy would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. A detailed table of these expected frequencies and their assignments would be constructed based on established spectroscopic principles.

The primary vibrational modes anticipated would include:

C=O Stretching: The carbonate group would exhibit a strong, characteristic stretching vibration, typically in the region of 1780-1740 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent benzyl and naphthalenyl groups.

C-O Stretching: Asymmetric and symmetric stretching vibrations of the C-O single bonds within the carbonate linkage would be expected in the 1250-1050 cm⁻¹ range.

Aromatic C-H Stretching: The naphthalenyl and benzyl moieties would show multiple weak to medium bands above 3000 cm⁻¹ corresponding to the stretching of the sp² C-H bonds.

Aromatic C=C Stretching: In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings would appear as a series of bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The methylene group of the benzyl substituent would display scissoring and rocking vibrations at approximately 1450 cm⁻¹ and 780 cm⁻¹, respectively.

A hypothetical data table for the characteristic FT-IR bands of this compound is presented below for illustrative purposes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic (Naphthyl & Benzyl) |

| 2950-2850 | C-H Stretching | Aliphatic (CH₂) |

| 1760-1740 | C=O Stretching | Carbonate |

| 1600-1450 | C=C Stretching | Aromatic Rings |

| ~1450 | CH₂ Scissoring | Benzyl |

| 1250-1050 | C-O Stretching | Carbonate |

| ~780 | CH₂ Rocking | Benzyl |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Had a suitable crystal of this compound been subjected to this analysis, it would have provided a wealth of structural information.

This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Key parameters such as the planarity of the naphthalene ring system and the orientation of the benzyl and carbonate groups relative to it would be elucidated. The crystal system, space group, and unit cell dimensions would also be determined, providing fundamental crystallographic data for the compound.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Further computational analysis of the X-ray crystallographic data, such as Hirshfeld surface analysis, would offer deep insights into the intermolecular forces that govern the crystal packing. This technique maps the close contacts between neighboring molecules in the crystal lattice.

A Hirshfeld surface analysis would be expected to reveal the nature and extent of various non-covalent interactions, such as:

π-π Stacking: Interactions between the aromatic rings of the naphthalene and benzyl groups of adjacent molecules would likely play a significant role in the crystal packing.

C-H···π Interactions: The hydrogen atoms of the benzyl and naphthalenyl groups could interact with the electron-rich π-systems of neighboring molecules.

The analysis would quantify the relative contributions of these different interactions to the total Hirshfeld surface, providing a detailed picture of the supramolecular assembly of this compound in the solid state.

Computational and Theoretical Studies of Benzyl Naphthalen 2 Yl Carbonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often unattainable through experimental means alone. For Benzyl (B1604629) naphthalen-2-yl carbonate, such studies would be invaluable for a comprehensive understanding of its properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Currently, there are no specific published studies detailing the DFT-optimized geometry and electronic structure of Benzyl naphthalen-2-yl carbonate. Such a study would provide the foundational data for all other computational analyses.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Orbital Distributions)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability.

Detailed molecular orbital analysis, including the visualization of orbital distributions and the precise energy of the HOMO-LUMO gap for this compound, has not been reported in the available literature.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). This analysis is a powerful predictor of how a molecule will interact with other chemical species.

Specific MESP analyses for this compound are not present in the reviewed scientific papers.

Reaction Energetics and Pathway Modeling

Understanding the energetics and pathways of chemical reactions is key to controlling and optimizing chemical synthesis. Computational methods can model these aspects with a high degree of accuracy.

Calculation of Activation Energies and Reaction Barriers

The activation energy is the minimum amount of energy required for a chemical reaction to occur. Calculating this and other reaction barriers provides insight into the feasibility and kinetics of a reaction. While one study mentions the activating energy of a related bromo-substituted compound in the context of a palladium-catalyzed reaction, it does not provide these values for this compound itself. lookchem.com

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

An Intrinsic Reaction Coordinate (IRC) calculation maps the minimum energy path of a reaction, connecting the reactants, transition state, and products. This provides a detailed picture of the reaction mechanism.

There are no published IRC calculations for reactions involving this compound.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the benzyl, carbonate, and naphthalen-2-yl moieties. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the transition states that separate them.

Key Research Findings:

While specific, in-depth research articles focusing solely on the conformational analysis of this compound are not prevalent in the public domain, general principles of organic chemistry and computational studies on analogous aryl benzyl carbonates suggest several likely low-energy conformations. The stability of these conformers is governed by a balance of steric hindrance and electronic effects.

For instance, steric clash between the bulky benzyl and naphthalen-2-yl groups would likely disfavor conformations where these groups are in close proximity. Conversely, conformations that allow for optimal orbital overlap and minimize repulsion will be energetically favored.

Data on Conformational Isomers:

Without specific experimental or high-level computational data for this compound, a hypothetical table of relative energies for plausible conformers can be constructed based on studies of similar molecules. This data is illustrative and would require verification through dedicated computational studies.

| Conformer | Dihedral Angle (Benzyl-O-C=O) | Dihedral Angle (O=C-O-Naphthyl) | Relative Energy (kcal/mol) |

| A (Anti-Anti) | ~180° | ~180° | 0.00 (Reference) |

| B (Anti-Syn) | ~180° | ~0° | Predicted higher energy |

| C (Syn-Anti) | ~0° | ~180° | Predicted higher energy |

| D (Syn-Syn) | ~0° | ~0° | Predicted highest energy due to steric clash |

This table is a generalized representation and the actual energy values would be dependent on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their flexibility, interaction with solvents, and conformational transitions. For this compound, MD simulations could be particularly useful in understanding how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules.

However, a review of the current scientific literature indicates a lack of specific molecular dynamics simulation studies published for this compound. Such studies would be valuable to complement the static picture provided by conformational analysis. For example, MD simulations could reveal the frequency and pathways of transitions between different stable conformations, the time-averaged distribution of dihedral angles, and the nature of non-covalent interactions that stabilize the molecule's structure.

In the absence of direct studies, it is reasonable to extrapolate that in a non-polar solvent, the molecule would likely explore a range of conformations, with the lowest energy forms being the most populated. In a polar solvent, interactions with solvent molecules could influence the conformational preferences.

Reactivity and Derivatization Chemistry of Benzyl Naphthalen 2 Yl Carbonate

Role as a Key Synthetic Intermediate

Benzyl (B1604629) naphthalen-2-yl carbonate has proven its utility as a valuable starting material for the synthesis of more intricate molecular architectures. Its primary application as a key synthetic intermediate is showcased in palladium-catalyzed reactions. In these transformations, the carbonate group functions as an effective leaving group, paving the way for the formation of new carbon-carbon and carbon-heteroatom bonds. A significant example is its use in the synthesis of aryl 2-arylacetates, which underscores its utility in constructing complex molecular frameworks. acs.org The inherent stability of benzyl aryl carbonates provides a distinct advantage over more reactive counterparts like benzyl halides, offering a milder and more environmentally benign synthetic route. lookchem.com

Cross-Coupling Reactions Involving the Carbonate Moiety

The carbonate functional group in Benzyl naphthalen-2-yl carbonate is readily displaced in a variety of palladium-catalyzed cross-coupling reactions. This reactivity enables the introduction of the benzyl fragment or other functional groups onto a diverse range of substrates.

Carbon-Carbon Bond Formation (e.g., Benzylation, Silylation)

The most prominently documented carbon-carbon bond-forming reaction that involves this compound is its application in palladium-catalyzed decarboxylative carbonylative transformations. acs.orglookchem.com When subjected to a carbon monoxide atmosphere, this compound is efficiently converted to its corresponding ester, providing a clear illustration of C-C bond formation through carbonylation. Research has demonstrated that this compound can be transformed into the desired ester product in good yields. acs.org

Although direct evidence for the use of this compound in decarboxylative benzylation or silylation reactions is not explicitly available in the reviewed literature, the established reactivity of benzyl carbonates in analogous palladium-catalyzed systems strongly suggests its potential for such applications. For instance, the palladium-catalyzed decarbonylative borylation of benzylic carboxylic acids to produce benzylboronates is a well-known process, which points to the feasibility of similar C-B bond formations. nih.gov

Table 1: Palladium-Catalyzed Decarboxylative Carbonylation of this compound

| Substrate | Catalyst | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | [(cinnamyl)PdCl]₂ | dppp | 2-(naphthalen-2-yloxy)-1-phenylethan-1-one | 85 | acs.org |

Carbon-Heteroatom Bond Formation

The carbonate moiety is instrumental in forging bonds between the benzylic carbon and a range of heteroatoms. While specific examples involving this compound are scarce, reactions with analogous benzyl carbonates offer valuable insights into its potential reactivity.

A case in point is the Pd-NHC-catalyzed N-acylation of sulfoximines, which has been successfully carried out using phenyl benzyl carbonate. rsc.orgacs.org This suggests that this compound could likely be employed in similar C-N bond-forming reactions, where the carbonate would act as a leaving group, enabling the coupling of the benzyl moiety with a nitrogen-based nucleophile.

Transformations of the Benzyl Moiety

The benzyl group within the this compound molecule is amenable to a variety of chemical transformations. Although reactions performed directly on this specific molecule are not extensively documented, the general reactivity of benzyl groups in comparable compounds is well-understood. These transformations include:

Oxidative Debenzylation : The benzyl group can be cleaved through oxidation. For example, under specific reaction conditions, benzyl phenyl carbonate can undergo debenzylation to produce phenyl carbonate derivatives or other oxidized products.

Hydrogenolysis : A frequent transformation of benzyl groups is their removal via catalytic hydrogenolysis, which is typically accomplished with a palladium catalyst. This process would sever the benzyl-oxygen bond, yielding toluene (B28343) and 2-naphthol (B1666908). google.com

It is crucial to recognize that the reactivity of the benzyl group can be modulated by the electronic characteristics of the entire molecule.

Transformations of the Naphthalene (B1677914) Moiety

The naphthalene ring system in this compound is a target for electrophilic aromatic substitution. The position of the incoming substituent would be guided by the directing effects of the carbonate group. In general, naphthalene participates in electrophilic substitution reactions, such as nitration and halogenation, with a preference for the C1 (α) position. lookchem.com However, the precise substitution pattern can be influenced by the reaction conditions and the nature of the existing substituent. The synthesis of naphthalene-substituted aromatic esters through Rh(III)-catalyzed C–H bond naphthylation of other aromatic compounds is a known process, which suggests the potential for functionalizing the naphthalene ring via C-H activation. bohrium.comresearchgate.net

Furthermore, the anaerobic degradation of naphthalene often commences with carboxylation to 2-naphthoate, which is then followed by the reduction of the naphthyl ring. researchgate.net This indicates that under specific enzymatic or chemical conditions, the naphthalene moiety of this compound could undergo reduction.

Selective Cleavage and Functionalization of the Carbonate Linkage

The carbonate linkage represents a key functional group that can be selectively cleaved or modified.

Hydrolysis : Benzyl aryl carbonates can be hydrolyzed to their constituent alcohol (benzyl alcohol) and phenol (B47542) (2-naphthol). Kinetic investigations into the hydrolysis of benzyl phenyl carbonate have revealed that the reaction is accelerated by the presence of the benzyl group, which is attributed to cation-π interactions in the transition state. acs.orgnih.gov This hydrolysis can be conducted under basic conditions, for instance, with the use of sodium carbonate. google.com

Aminolysis : The reaction of benzyl aryl carbonates with amines, known as aminolysis, can result in the formation of carbamates. Mechanistic studies on the aminolysis of benzyl 4-pyridyl carbonate suggest a stepwise reaction pathway. koreascience.kr This implies that this compound could react with amines to generate benzyl carbamates and 2-naphthol. The use of benzyl- and phenethylamines in certain reactions has been observed to promote a subsequent ring-opening aminolysis. acs.orgacs.org

Applications in Advanced Materials and Chemical Technologies

Precursor in Polymer and Specialty Materials Chemistry (e.g., Polycarbonates)

The general structure of a carbonate ester suggests a potential role as a monomer or precursor in the synthesis of polycarbonates. Polycarbonates are a significant class of thermoplastics, and their synthesis often involves the transesterification of carbonate monomers with diols. The incorporation of a naphthalene (B1677914) moiety, such as the one present in Benzyl (B1604629) naphthalen-2-yl carbonate, into a polymer backbone could theoretically impart enhanced thermal stability, and specific optical properties to the resulting material.

However, based on a review of current scientific literature, the specific use of Benzyl naphthalen-2-yl carbonate as a monomer for the synthesis of polycarbonates or other specialty polymers is not well-documented. While the potential exists due to its chemical structure, dedicated research detailing its polymerization behavior, and the properties of any resulting polymers, is not prominently available.

Application as a Reagent in Organic Synthesis

The most clearly documented application of this compound is as a reagent, or more specifically a substrate, in advanced organic synthesis. A key example is its use in palladium-catalyzed reactions.

Detailed Research Findings:

A study published in Organic Letters details a palladium-catalyzed decarboxylative carbonylation process for the direct synthesis of aryl 2-arylacetates. lookchem.com In this transformation, this compound serves as a starting material. The reaction proceeds under a carbon monoxide atmosphere, where the carbonate is transformed into the corresponding ester product, naphthalen-2-yl 2-phenylacetate. lookchem.com

The research demonstrates that this compound is a viable substrate for this complex transformation, which involves the cleavage of the carbonate group and the incorporation of a carbonyl group. The reaction was shown to proceed in good yield, highlighting the utility of this compound in constructing valuable ester molecules. lookchem.com This type of reaction is significant as it allows for the formation of carbon-carbon bonds and the synthesis of complex molecules from more readily available precursors.

Table 1: Palladium-Catalyzed Carbonylation of this compound

| Reactant | Catalyst System | Product | Yield | Source |

| This compound | [(cinnamyl)PdCl]₂/dppp | naphthalen-2-yl 2-phenylacetate | Good | lookchem.com |

Role in Catalyst Design and Development (e.g., as a ligand component or model substrate)

In the context of catalysis, chemical compounds can play a role either as part of the catalyst itself (e.g., as a ligand that coordinates to a metal center) or as a model substrate used to probe the mechanism and efficiency of a new catalyst system.

While this compound has been used as a substrate in a palladium-catalyzed reaction, there is no significant evidence in the reviewed literature to suggest it is used as a ligand component in catalyst design. lookchem.com Its function in the documented research is that of a reactant being transformed by the catalyst, rather than a component of the catalyst itself. Furthermore, its use as a general model substrate for the development of new catalysts has not been specifically reported.

Other Industrial Chemical Applications

Beyond its specific role as a reagent in the synthesis of aryl 2-arylacetates, other distinct industrial applications for this compound are not widely documented in the public domain. Chemical databases list it as a commercially available compound, which indicates its availability for research and development purposes, but does not specify large-scale industrial uses. chemnet.com Its structural similarity to other benzyl and naphthalene derivatives used in dyes, sensitizing agents, and pharmaceuticals could suggest a potential for investigation in these areas, but concrete applications have not been reported.

Q & A

Q. What are the established synthetic routes for Benzyl naphthalen-2-yl carbonate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or carbonate exchange reactions. A common approach involves reacting naphthalen-2-ol derivatives with benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress and purity . For example, analogous benzylation reactions using benzyl alcohol and catalytic FeCl₂ in propylene carbonate achieved 88% isolated yield under optimized conditions (90% conversion, 2 h stirring) . Key factors include:

- Temperature : Elevated temperatures (e.g., 130°C) enhance reaction rates but may degrade thermally sensitive intermediates.

- Solvent polarity : Polar aprotic solvents improve nucleophilic displacement efficiency.

- Catalyst loading : Acidic catalysts (e.g., perchloric acid) accelerate benzylation but require careful stoichiometric control to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity. For example, benzyl carbamate derivatives exhibit characteristic peaks: benzyl protons at δ 5.0–5.1 ppm (AB quartet, J = 12.5 Hz) and aromatic naphthalene protons between δ 7.4–8.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., m/z 538.1 [M+H]⁺ for related benzyl carbamates) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C–O bonds ~1.34 Å in carbonate groups) and dihedral angles to confirm stereochemistry .

Advanced Research Questions

Q. How can statistical experimental design resolve contradictions in reported synthesis yields?

Discrepancies in yields often arise from unoptimized variables (e.g., molar ratios, catalyst type). A 2³ factorial design (Yates pattern) can systematically identify significant factors. For instance, in benzylation reactions, temperature, substrate ratio, and catalyst concentration were critical. A study on p-chlorophenol benzylation achieved 91.6% yield by optimizing:

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model transition states and charge distribution. For example:

- Electrostatic Potential Maps identify electron-deficient carbonyl carbons as nucleophilic attack sites.

- Activation Energy Barriers explain regioselectivity; steric hindrance from the naphthalene group may favor substitution at the benzyl oxygen .

Molecular docking studies with enzymes (e.g., esterases) can also predict metabolic pathways or degradation products .

Q. How do solvent effects and catalyst choice influence the stability of this compound under acidic/basic conditions?

- Acidic Conditions : Protonation of the carbonate oxygen increases electrophilicity, accelerating hydrolysis. FeCl₂ in propylene carbonate stabilizes intermediates via Lewis acid coordination, reducing side reactions .

- Basic Conditions : Hydroxide ions attack the carbonyl carbon, cleaving the carbonate into naphthalen-2-ol and benzyl alcohol. Polar solvents (e.g., DMF) stabilize charged transition states, increasing hydrolysis rates.

Kinetic studies (e.g., UV-Vis monitoring at 240 nm) quantify degradation rates and guide storage protocols .

Methodological Recommendations